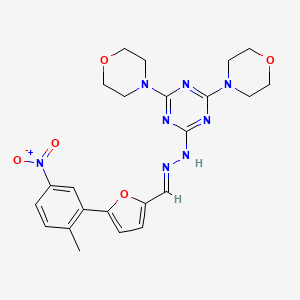
N-(4-nitrophenyl)-1-indolinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-nitrophenyl)-1-indolinecarbothioamide, also known as SNIPER, is a chemical compound that has gained attention in scientific research due to its potential applications in cancer therapy. SNIPER is a bifunctional molecule that consists of a ligand for a specific protein and a ligand for an E3 ubiquitin ligase. This unique combination allows SNIPER to induce targeted protein degradation, making it a promising tool for cancer treatment.
Wirkmechanismus
N-(4-nitrophenyl)-1-indolinecarbothioamide works by recruiting the targeted protein to an E3 ubiquitin ligase, which then tags the protein with ubiquitin molecules. This tagging signals the cell's proteasome to degrade the protein, leading to its elimination from the cell.
Biochemical and Physiological Effects:
N-(4-nitrophenyl)-1-indolinecarbothioamide has been shown to induce specific protein degradation without affecting other cellular processes. This targeted approach reduces the risk of off-target effects and toxicity. N-(4-nitrophenyl)-1-indolinecarbothioamide has also been shown to be effective in cancer cells that are resistant to traditional chemotherapy drugs.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-nitrophenyl)-1-indolinecarbothioamide's targeted protein degradation mechanism provides a unique tool for studying protein function and disease pathways. However, the synthesis of N-(4-nitrophenyl)-1-indolinecarbothioamide is complex and requires specialized expertise. Additionally, the specificity of N-(4-nitrophenyl)-1-indolinecarbothioamide for a particular protein can be affected by cellular context, making it important to validate its efficacy in different experimental systems.
Zukünftige Richtungen
The potential applications of N-(4-nitrophenyl)-1-indolinecarbothioamide extend beyond cancer therapy. Researchers are exploring the use of N-(4-nitrophenyl)-1-indolinecarbothioamide in other disease areas, such as neurodegenerative disorders and viral infections. Additionally, efforts are underway to optimize the synthesis of N-(4-nitrophenyl)-1-indolinecarbothioamide and improve its efficacy and specificity.
In conclusion, N-(4-nitrophenyl)-1-indolinecarbothioamide is a promising tool for targeted protein degradation, with potential applications in cancer therapy and beyond. Its unique mechanism of action and specificity make it a valuable addition to the field of scientific research. As further studies are conducted, N-(4-nitrophenyl)-1-indolinecarbothioamide's full potential may be realized in the fight against disease.
Synthesemethoden
The synthesis of N-(4-nitrophenyl)-1-indolinecarbothioamide involves several steps, including the preparation of the indolinecarbothioamide and the nitrophenyl moiety. The two components are then linked together through a coupling reaction. The final product is purified through column chromatography to obtain pure N-(4-nitrophenyl)-1-indolinecarbothioamide.
Wissenschaftliche Forschungsanwendungen
N-(4-nitrophenyl)-1-indolinecarbothioamide has been studied extensively in preclinical models of cancer. It has been shown to induce degradation of several oncogenic proteins, including BCL-2, BRD4, and STAT3. N-(4-nitrophenyl)-1-indolinecarbothioamide has also been tested in combination with other cancer drugs, demonstrating synergistic effects and improved efficacy.
Eigenschaften
IUPAC Name |
N-(4-nitrophenyl)-2,3-dihydroindole-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c19-18(20)13-7-5-12(6-8-13)16-15(21)17-10-9-11-3-1-2-4-14(11)17/h1-8H,9-10H2,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVNOPJERHMNTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=S)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49825920 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-nitrophenyl)-2,3-dihydro-1H-indole-1-carbothioamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-{[(2-bromo-4-ethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5887744.png)
methylene diacetate](/img/structure/B5887748.png)



![1-[(2-methoxyphenyl)carbonothioyl]-4-methylpiperazine](/img/structure/B5887768.png)
![N-(4-{[(2-furylmethyl)(methyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5887771.png)
![1-{3-[(3-chloro-2-methylphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide](/img/structure/B5887775.png)

![3-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazol-5-amine](/img/structure/B5887793.png)

![1-[2-(3-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B5887804.png)

